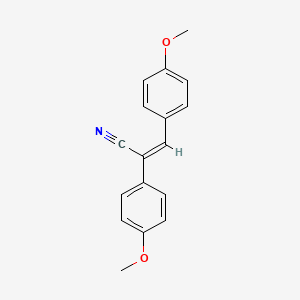

2,3-Bis(p-methoxyphenyl)acrylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-7-3-13(4-8-16)11-15(12-18)14-5-9-17(20-2)10-6-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSJIARERFIGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901187569 | |

| Record name | 4-Methoxy-α-[(4-methoxyphenyl)methylene]benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6443-74-9 | |

| Record name | 4-Methoxy-α-[(4-methoxyphenyl)methylene]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6443-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-α-[(4-methoxyphenyl)methylene]benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901187569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations

Challenges in Chemical Synthesis

A significant challenge in the synthesis of 2,3-Bis(p-methoxyphenyl)acrylonitrile is the control of stereoselectivity. The double bond formed during the condensation can result in the formation of both (E) and (Z) isomers. For many applications, a specific isomer is required, necessitating either a highly stereoselective synthesis or a difficult purification process to separate the isomers. Research indicates that the (Z)-isomer is often the major product in base-catalyzed reactions of related acrylonitriles. mdpi.comrsc.org The steric hindrance between the two bulky p-methoxyphenyl groups likely influences the geometry of the final product.

Side reactions can also diminish the yield and purity of the desired product. Self-condensation of the starting materials, particularly the aldehyde, can occur under strongly basic conditions. wikipedia.org Furthermore, the active methylene (B1212753) compound can undergo other undesired reactions. Careful control of reaction parameters such as temperature, reaction time, and catalyst concentration is crucial to minimize these side products. Purification of the final product to remove unreacted starting materials and byproducts can also be a challenge, often requiring techniques like recrystallization or column chromatography.

Future Directions in Chemical Synthesis

The development of novel and highly stereoselective catalytic systems is a primary goal. This includes the design of catalysts that can preferentially form one isomer, thus eliminating the need for tedious separation steps. The exploration of organocatalysis and biocatalysis could offer promising avenues for achieving high stereoselectivity under mild reaction conditions.

The principles of green chemistry are increasingly influencing synthetic strategies. Future directions will likely involve the wider adoption of:

Greener Solvents: Utilizing water, supercritical fluids, or biodegradable solvents to replace traditional volatile organic compounds. researchgate.net

Reusable Catalysts: Employing solid-supported catalysts or catalysts that can be easily recovered and reused to reduce waste and cost. purkh.com

Energy-Efficient Methods: Investigating microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption. sigmaaldrich.com

Process intensification is another promising future direction. This involves the use of technologies like continuous flow reactors, which can offer better control over reaction parameters, leading to higher yields, improved purity, and safer operation compared to traditional batch processes.

Finally, the development of more atom-economical synthetic routes is a long-term goal. While the Knoevenagel condensation is a relatively efficient reaction, exploring alternative synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product remains an area of interest for sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity of the Acrylonitrile (B1666552) Moiety

The acrylonitrile moiety is the primary center of reactivity in the molecule. The strong electron-withdrawing nature of the cyano (-C≡N) group polarizes the double bond, rendering the β-carbon (adjacent to the phenyl group and the nitrile-bearing carbon) electrophilic and susceptible to nucleophilic attack. This is a characteristic feature of compounds undergoing Michael-type additions.

Conversely, the nitrile group itself, with its lone pair of electrons on the nitrogen atom, can exhibit nucleophilic character, although this is often observed after deprotonation of the α-carbon in related synthetic procedures like the Knoevenagel condensation. cbijournal.comresearchgate.net The presence of two electron-donating p-methoxyphenyl groups also modulates the electron density of the alkene system, influencing its reactivity in various transformations. 2,3-Disubstituted acrylonitriles are recognized as a class of compounds capable of undergoing numerous useful organic transformations to generate other valuable molecules. researchgate.net The importance of the nitrile group is highlighted in its ability to stabilize both radical and anionic intermediates that may form during reactions. acs.org

Pericyclic Reactions and Cycloaddition Pathways

Pericyclic reactions, which proceed through a cyclic transition state, represent a significant pathway for 2,3-bis(p-methoxyphenyl)acrylonitrile and its analogs. msu.edu A key example is the intermolecular [3+2]-cycloaddition with cyclopropylanilines, promoted by visible light photocatalysis. acs.org

In this transformation, the acrylonitrile derivative acts as an electron-poor olefin. The reaction with an N-cyclopropylaniline under the influence of a photocatalyst like Eosin Y leads to the formation of complex cyclopenta[b]chromenocarbonitrile derivatives. acs.org The reaction is initiated by the photoexcited catalyst and proceeds through a series of radical intermediates to achieve the annulation of a five-membered ring. acs.org The success of this cycloaddition underscores the utility of the activated double bond in constructing polycyclic systems. acs.org

Radical Reactions and Polymerization Mechanisms

The compound demonstrates a clear capacity to engage in radical reactions, most notably in the previously mentioned photocatalytic [3+2] cycloaddition. The proposed mechanism for this transformation involves the generation of radical ions as key intermediates. acs.org The process is initiated by the oxidation of N-cyclopropylaniline by the photoexcited catalyst, forming an amine radical cation. This is followed by a ring-opening to yield a distonic radical cation, which then adds to the acrylonitrile derivative. acs.org The ability of the nitrile group to stabilize radical intermediates is crucial for the success of such transformations. acs.org

While the molecule is reactive under radical conditions, specific studies detailing its homopolymerization or copolymerization mechanisms are not extensively documented in the literature. However, related acrylate (B77674) and methacrylate (B99206) monomers are widely used in polymerization to form materials with specific properties. researchgate.net

Oxidation and Reduction Processes

The double bond and nitrile group of this compound are susceptible to both oxidation and reduction. A significant oxidation reaction is the epoxidation of the alkene C=C double bond. This process leads to the formation of 2,3-bis(4-methoxyphenyl)oxirane-2-carbonitrile, which incorporates a three-membered oxirane ring into the structure. nih.gov

The reactions involving the oxidation of related sulfur-containing analogs, such as bis(p-methoxyphenyl)trisulfane, have also been investigated using oxidizing agents like dimethyldioxirane, indicating the reactivity of the p-methoxyphenyl moiety under oxidative conditions. nih.gov

Regarding reduction, while specific studies on the complete reduction of the double bond or the nitrile group of this particular molecule are not detailed, selective reductions on complex derivatives have been demonstrated. For instance, in a cyclopenta[b]chromenocarbonitrile derivative formed from a related cycloaddition, a carbonyl group was subjected to a chemo- and diastereoselective reduction to an alcohol without affecting the nitrile or other parts of the core structure. acs.org

Proposed Reaction Mechanisms for Complex Transformations

Detailed mechanistic studies have been proposed for several transformations involving acrylonitrile derivatives, providing insight into the sequence of bond-forming and bond-breaking events.

The visible-light-promoted [3+2]-cycloaddition provides a well-studied example of a complex reaction mechanism involving distinct intermediates. acs.org The key proposed intermediates in this catalytic cycle are:

Amine Radical Cation (5): Formed from the single-electron oxidation of N-cyclopropylaniline by the photoexcited catalyst.

Distonic Radical Cation (6): Generated through the ring-opening of the cyclopropyl (B3062369) group in the amine radical cation. This intermediate contains both a radical center and a cationic charge on different atoms.

Amine Radical (7): Formed after the cycloaddition of the distonic radical cation to the acrylonitrile substrate.

The subsequent reduction of intermediate (7) yields the final product and regenerates the catalyst. acs.org The stereochemical outcome of the reaction is influenced by steric factors during the approach of the radical intermediate to the acrylonitrile substrate. acs.org

Catalysis is central to the synthesis and transformation of this compound and its analogs. Two distinct catalytic systems highlight this:

Visible-Light Photocatalysis: As described for the [3+2] cycloaddition, Eosin Y acts as a photocatalyst. It absorbs visible light, enters an excited state, and initiates the reaction by mediating electron transfer, after which it is regenerated in a closed catalytic cycle. acs.org

Base-Catalyzed Knoevenagel Condensation: The synthesis of acrylonitrile derivatives is often achieved via the Knoevenagel condensation. cbijournal.comresearchgate.net Research into greener synthetic methods has demonstrated the use of an environmentally benign catalyst derived from Bael Fruit Extract (BFE). cbijournal.com This catalyst, used in an ethanol-water solvent system at room temperature, efficiently promotes the condensation of aromatic aldehydes with active methylene (B1212753) compounds like malononitrile (B47326). cbijournal.com The optimization of this reaction highlights the efficiency of green catalytic approaches.

Table 1: Optimization of Reaction Conditions for Bis-Acrylonitrile Synthesis via Knoevenagel Condensation cbijournal.com

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | H₂O | 120 | 56 |

| 2 | CH₂Cl₂ | 60 | 35 |

| 3 | CH₃CN | 60 | 48 |

| 4 | CH₃OH | 30 | 72 |

| 5 | C₂H₅OH | 30 | 78 |

| 6 | C₂H₅OH: H₂O | 30 | 86 |

| Conditions: 4,4'-(pyridazine-3,6-diylbis(oxy))dibenzaldehyde (1mmol), malononitrile (2 mmol), BFE (3 mL), solvent (3mL) at room temperature. |

Conformational Transformations and Isomerization Processes

The stereochemistry of the carbon-carbon double bond in this compound allows for the existence of two geometric isomers: the (E)- and (Z)-configurations. The spatial arrangement of the two p-methoxyphenyl groups and the nitrile group relative to the double bond defines the conformation and influences the molecule's physical and chemical properties. The interconversion between these isomers, or isomerization, is a key aspect of its chemical reactivity, achievable through thermal or photochemical pathways.

Research into the stereochemistry of tri-substituted acrylonitriles indicates that the relative stability and geometry of the isomers are governed by steric and electronic factors. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, significant insights can be drawn from investigations into closely related analogues.

Studies on compounds such as 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile have confirmed the synthesis and structural characterization of both E and Z isomers by single-crystal X-ray diffraction. researchgate.net This work provides a valuable model for understanding the conformational differences in this compound. The primary distinction lies in the torsion angles of the phenyl rings with respect to the plane of the central double bond, which are adjusted to minimize steric hindrance between the bulky substituents. researchgate.net For instance, in the (Z)-isomer, the two aryl rings are typically twisted out of the plane of the double bond to a greater extent to avoid steric clash.

The synthesis of such acrylonitriles, often via Knoevenagel condensation, can yield a mixture of isomers or favor the formation of the thermodynamically more stable isomer. researchgate.net The (Z)-isomer of related 2,3-diaryl acrylonitriles is often the major product in base-catalyzed condensation reactions. researchgate.net

Isomerization from one form to another can be induced. Photochemical isomerization is a common process for compounds with a stilbene-like core. researchgate.net This process typically involves the absorption of light, leading to a π-π* electronic transition. The excited state has a lower rotational barrier around the central C=C bond, allowing for rotation to occur. Relaxation back to the ground state can then lead to the formation of the other isomer. Theoretical studies on the parent acrylonitrile molecule suggest that this photoisomerization proceeds through a conical intersection, which provides an efficient pathway for radiationless decay from the excited state back to the ground state of either isomer. rsc.org For more complex systems like this compound, the mechanism is expected to follow a similar pathway, influenced by the electronic effects of the methoxy (B1213986) substituents.

While specific energy barriers for the isomerization of this compound are not reported, theoretical studies on other substituted olefins provide a framework for understanding the process. The transition state for isomerization involves a perpendicular arrangement of the substituents around the central C-C bond, and its energy determines the kinetic barrier for the interconversion. mdpi.com

The table below presents crystallographic data for the E and Z isomers of a closely related analogue, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, which illustrates the key structural differences between the two geometric forms. researchgate.net

Table 1: Selected Crystallographic Data for E and Z Isomers of an Acrylonitrile Analog researchgate.net

| Parameter | E-Isomer | Z-Isomer |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pca21 |

| a (Å) | 8.5659 | 4.1223 |

| b (Å) | 16.399 | 19.113 |

| c (Å) | 11.224 | 19.453 |

| β (°) | 95.27 | 90 |

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. While a definitive study for 2,3-Bis(p-methoxyphenyl)acrylonitrile is not publicly available, extensive research on closely related analogs provides a clear picture of the expected structural parameters.

The crystal system and space group define the symmetry and packing of molecules within a crystal lattice. Studies on analogs of this compound show a tendency to crystallize in lower-symmetry systems, which is common for complex organic molecules.

For instance, the related compound (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile crystallizes in the triclinic system with the space group P1̅. researchgate.net Another analog, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net The acrylic acid analog, (E)-2,3-Bis(4-methoxyphenyl)acrylic acid, adopts a triclinic system with the P1̅ space group. researchgate.net These findings suggest that this compound likely crystallizes in either a triclinic or monoclinic system, influenced by the specific substituent pattern and the E/Z configuration of the olefinic bond.

Table 1: Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Space Group | Reference |

| (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile | Triclinic | P1̅ | researchgate.net |

| 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | Monoclinic | P2₁/c | researchgate.net |

| (E)-2,3-Bis(4-methoxyphenyl)acrylic acid | Triclinic | P1̅ | researchgate.net |

Detailed analysis of bond lengths, angles, and torsions provides a quantitative description of the molecular geometry. In analogs, the central C=C double bond length is typically around 1.351 Å to 1.356 Å. researchgate.net The bond angles around the sp² hybridized carbons of the acrylonitrile (B1666552) core often deviate from the ideal 120° due to steric hindrance between the bulky aryl substituents. researchgate.net

Torsion angles are particularly revealing, as they describe the orientation of the phenyl rings relative to the central acrylonitrile plane. For (E)-2,3-Bis(4-methoxyphenyl)acrylic acid, the torsion angles C5—C8—C10—C11 and C9—C8—C10—C11 were found to be 5.9(4)° and -176.6(2)°, respectively, indicating a significant twist of the phenyl rings out of the plane of the double bond. researchgate.net The angle between the two aromatic ring planes in this analog is 69.1(6)°. researchgate.net This twisting is a common feature, driven by the need to minimize steric repulsion between the rings and the nitrile group.

Table 2: Selected Bond and Torsion Angles for (E)-2,3-Bis(4-methoxyphenyl)acrylic acid

| Parameter | Value (°) |

| Angle between aromatic rings | 69.1(6) |

| Torsion Angle (C5—C8—C10—C11) | 5.9(4) |

| Torsion Angle (C9—C8—C10—C11) | -176.6(2) |

Data from reference researchgate.net.

In the solid state, the conformation of the molecule is locked by crystal packing forces. The X-ray data from related structures show that the molecules adopt a non-planar conformation. The two p-methoxyphenyl rings are significantly twisted out of the plane of the central C=C bond. This is a result of minimizing steric strain between the ortho-hydrogens of the phenyl rings and other parts of the molecule. This twisted conformation prevents the formation of a fully conjugated π-system extending across the entire molecule. The solid-state packing is further stabilized by intermolecular interactions, such as C—H⋯O and C—H⋯N hydrogen bonds, which link adjacent molecules into a three-dimensional network. researchgate.netresearchgate.net

Spectroscopic Analysis for Structural Insights (Beyond Basic Identification)

Spectroscopy provides data that complements X-ray diffraction by offering information about the molecule's vibrational modes, electronic environment, and behavior in solution.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the functional groups and conformational state of a molecule. The spectra are characterized by specific absorption bands corresponding to the vibrational modes of different bonds.

For this compound, key vibrational modes include:

Nitrile (C≡N) Stretching: A sharp, intense band is expected in the region of 2220-2230 cm⁻¹, which is characteristic of a conjugated nitrile group.

Alkene (C=C) Stretching: The stretching of the central double bond typically appears in the 1625-1640 cm⁻¹ region. Its intensity can be variable in the IR spectrum but is usually strong in the Raman spectrum.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the two p-methoxyphenyl rings.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkages (Ar-O-CH₃) are expected to produce strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Theoretical calculations using Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies and compare them with experimental spectra. researchgate.net This comparison aids in the precise assignment of complex vibrational modes and can help identify bands that are sensitive to conformational changes, such as the twisting of the phenyl rings.

NMR spectroscopy is indispensable for confirming the constitution and stereochemistry of this compound, especially in solution.

¹H NMR: The spectrum would provide distinct signals for the methoxy (B1213986) protons (-OCH₃) as a singlet, likely around 3.8 ppm. The aromatic protons would appear as a set of doublets in the 6.8-7.5 ppm region, characteristic of para-substituted rings. The single vinylic proton would give a key signal whose chemical shift is dependent on the E/Z geometry and the nature of the geminal and vicinal substituents.

¹³C NMR: The carbon spectrum would show distinct resonances for the nitrile carbon (around 118 ppm), the carbons of the double bond, the two unique carbons of the methoxy groups, and the carbons of the two p-methoxyphenyl rings. The chemical shifts of the carbons in the phenyl rings can confirm their electronic environment.

Intermolecular Interactions in Crystalline Architectures

The supramolecular assembly of this compound in the crystalline phase is a result of a concert of intermolecular interactions. These non-covalent forces, although individually weak, collectively contribute to the stability of the crystal lattice. The specific geometry and electronic nature of the molecule, with its electron-rich aromatic rings and polar nitrile and methoxy groups, allow for a diverse range of interactions.

While lacking classical hydrogen bond donors like O-H or N-H groups, the structure of related acrylonitrile derivatives reveals the significant role of weaker C-H···N and C-H···O hydrogen bonds in the crystal packing. In a closely related compound, (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile, the molecules are linked by C—H⋯O hydrogen bonds. researchgate.net It is highly probable that similar interactions are present in the crystal structure of this compound. The hydrogen atoms of the aromatic rings and the methyl groups of the methoxy substituents can act as weak hydrogen bond donors, interacting with the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups, which serve as acceptors.

Table 1: Potential Hydrogen Bonding Interactions in this compound This table is predictive, based on the analysis of structurally similar compounds.

| Donor | Acceptor | Type of Interaction | Potential Geometric Motif |

|---|---|---|---|

| Aromatic C-H | Nitrile (N) | C-H···N | Chain or dimer formation |

| Aromatic C-H | Methoxy (O) | C-H···O | Dimer or sheet formation |

| Methyl C-H | Nitrile (N) | C-H···N | Inter-layer linkage |

| Methyl C-H | Methoxy (O) | C-H···O | Stabilization of local conformation |

π-Stacking and Other Non-Covalent Interactions

Table 2: Plausible Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Interacting Moieties | Description |

|---|---|---|

| π-π Stacking | p-methoxyphenyl rings | Parallel or offset stacking of aromatic rings. |

| C-H···π | Aromatic/Methyl C-H and p-methoxyphenyl ring | A hydrogen atom interacting with the face of an aromatic ring. |

| Dipole-Dipole | Nitrile group (C≡N) | Interactions between the polar nitrile groups of adjacent molecules. |

| van der Waals | All atoms | General attractive forces contributing to crystal packing. |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts with neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance (dnorm), which is a function of the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, is mapped onto the surface. Negative dnorm values (typically colored red) indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds.

While a specific Hirshfeld analysis for this compound is not available in the provided search results, analysis of structurally related compounds containing methoxyphenyl groups reveals common patterns. For instance, in a related tetrahydroisoquinoline derivative, Hirshfeld analysis showed that H···H, O···H/H···O, C···H/H···C, and N···H/H···N interactions were the most significant contributors to the crystal packing. nih.gov

The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the intermolecular contacts. It is a plot of di versus de for all points on the Hirshfeld surface. Different types of interactions appear as distinct features on the plot. For a molecule like this compound, the fingerprint plot would be expected to show:

A large, diffuse region corresponding to numerous H···H contacts, typically forming the largest percentage of the surface.

Distinct "wings" or "spikes" characteristic of C-H···O and C-H···N hydrogen bonds.

Features indicative of C-H···π interactions, appearing as "wings" at larger de and di values.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound This table is an estimation based on the analysis of similar molecular structures.

| Contact Type | Predicted Contribution | Feature on 2D Fingerprint Plot |

|---|---|---|

| H···H | ~40-50% | Large, scattered region in the middle of the plot. |

| C···H/H···C | ~20-30% | "Wings" on either side of the main diagonal. |

| O···H/H···O | ~10-20% | Sharp "spikes" at lower de and di. |

| N···H/H···N | ~5-15% | Distinct "spikes," potentially sharper than O···H. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of 2,3-Bis(p-methoxyphenyl)acrylonitrile. This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems, proving to be a reliable tool for predicting molecular properties.

Theoretical geometry optimization of this compound has been performed using DFT methods, often with the B3LYP functional and a 6-31G(d,p) basis set. These calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The optimized structure shows that the molecule is not planar. The two p-methoxyphenyl groups are twisted with respect to the acrylonitrile (B1666552) core. This twisting is a result of steric hindrance between the bulky phenyl rings. The calculated bond lengths and angles from DFT studies are generally in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational approach.

A comparison of key optimized geometrical parameters from a DFT study is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.36 Å |

| C2-C3 | 1.46 Å | |

| C3-N1 | 1.16 Å | |

| Bond Angle | C1-C2-C3 | 123.4° |

| C2-C3-N1 | 178.5° | |

| Dihedral Angle | C4-C5-C1-C2 | -125.8° |

| C11-C10-C2-C1 | 54.7° |

Data sourced from computational studies on this compound and its derivatives.

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations have shown that the HOMO is primarily localized on the p-methoxyphenyl ring attached to the carbon atom bearing the nitrile group, while the LUMO is distributed over the acrylonitrile moiety. This distribution suggests that the p-methoxyphenyl group acts as the primary electron donor, while the acrylonitrile core functions as the electron acceptor. The calculated HOMO-LUMO energy gap is found to be around 4.5 eV, which indicates a high degree of stability for the molecule.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.3 |

| Energy Gap | 4.5 |

These values are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential Surface (MEPS) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEPS map of this compound reveals that the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the nitrile group, making it the most likely site for electrophilic attack. Conversely, the regions of positive potential (blue regions) are located around the hydrogen atoms of the phenyl rings, indicating these as possible sites for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity patterns.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static picture of the molecule's most stable conformation, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt at a given temperature. These simulations can help in understanding the flexibility of the molecule and the rotational barriers of the phenyl rings. By simulating the molecule's movements, researchers can gain insights into its behavior in different environments, such as in solution, which is crucial for understanding its chemical and biological activities.

Quantum Chemical Calculations for Spectroscopic Prediction and Validation

Quantum chemical calculations, particularly using DFT, are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation. For this compound, theoretical calculations of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra have been performed.

The calculated vibrational frequencies from DFT can be correlated with the experimental IR spectrum, aiding in the assignment of the observed absorption bands to specific molecular vibrations. Similarly, the prediction of electronic transitions using Time-Dependent DFT (TD-DFT) helps in interpreting the UV-Vis absorption spectrum and understanding the electronic excitations within the molecule. Calculated NMR chemical shifts also generally show good agreement with experimental data, providing a powerful tool for structure elucidation and confirmation.

Computational Studies of Reaction Pathways and Energy Barriers

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. For the synthesis of this compound, which is typically achieved via a base-catalyzed Knoevenagel condensation, computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and the corresponding energy barriers. While specific computational studies detailing the reaction pathway for this compound are not extensively documented in publicly available literature, the mechanism can be inferred from studies on analogous Knoevenagel condensations. rsc.orgresearchgate.net

The synthesis of this compound involves the reaction between p-methoxybenzaldehyde and p-methoxyphenylacetonitrile in the presence of a base. The generally accepted mechanism for this transformation, which can be computationally modeled, proceeds through several key steps:

Deprotonation: The reaction initiates with the abstraction of an acidic α-proton from p-methoxyphenylacetonitrile by a base (e.g., hydroxide (B78521) or alkoxide). This step results in the formation of a resonance-stabilized carbanion. Computational models can determine the pKa of this proton and the energy barrier associated with its removal.

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of p-methoxybenzaldehyde. This leads to the formation of a tetrahedral intermediate, specifically an alkoxide. DFT calculations can model the geometry of this intermediate and the transition state leading to it, providing the activation energy for this crucial carbon-carbon bond-forming step.

Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the base used in the first step or a protic solvent, to yield a β-hydroxy nitrile intermediate.

Dehydration: The final step is the elimination of a water molecule from the β-hydroxy nitrile to form the final product, this compound. This elimination can proceed through either an E1cB (elimination unimolecular conjugate base) or E2 (elimination bimolecular) mechanism, depending on the reaction conditions. Computational studies can delineate the preferred pathway by comparing the energy barriers of the respective transition states.

Research on related Knoevenagel condensations has shown that the rate-determining step can vary. researchgate.net In some cases, the initial deprotonation is the slowest step, while in others, the nucleophilic attack or the final dehydration step can be rate-limiting. The electronic nature of the substituents on the aromatic rings plays a significant role in modulating the energy landscape of the reaction. The electron-donating methoxy (B1213986) groups on both the benzaldehyde (B42025) and phenylacetonitrile (B145931) moieties would influence the electron density at the reacting centers, affecting the stability of intermediates and the heights of energy barriers.

Interactive Data Table: Key Species in the Proposed Reaction Pathway

| Compound Name | Role in Reaction | Molecular Formula |

| p-Methoxybenzaldehyde | Reactant (Electrophile) | C8H8O2 |

| p-Methoxyphenylacetonitrile | Reactant (Nucleophile precursor) | C9H9NO |

| p-Methoxyphenylacetonitrile Carbanion | Intermediate | C9H8NO- |

| β-Hydroxy-2,3-bis(p-methoxyphenyl)acrylonitrile | Intermediate | C17H17NO3 |

| This compound | Product | C17H15NO2 |

Derivatization and Structural Analogues

Synthesis of Substituted 2,3-Bis(p-methoxyphenyl)acrylonitrile Derivatives

The synthesis of derivatives of this compound is most commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a substituted phenylacetonitrile (B145931). nih.govchemrxiv.org The choice of reactants allows for systematic modifications to different parts of the molecule.

The two phenyl rings on the acrylonitrile (B1666552) backbone are primary targets for substitution, allowing for the introduction of a wide range of functional groups. This strategy enables the modulation of the molecule's steric and electronic characteristics.

A common synthetic approach involves the reaction of a substituted benzaldehyde with a substituted phenylacetonitrile. For instance, (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile can be synthesized through the base-catalyzed reaction of benzaldehyde with 4-methoxyphenylacetonitrile. researchgate.net Similarly, reacting 4-methoxybenzaldehyde (B44291) with 2-(3,5-bis(trifluoromethyl)phenyl)acetonitrile yields 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile. researchgate.net The synthesis of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile has also been reported. researchgate.net

The Knoevenagel condensation is a robust method for creating a library of derivatives. chemrxiv.org A variety of ring-substituted benzaldehydes can be condensed with cyanoacetate (B8463686) esters to produce analogues such as 2-methoxyethyl phenylcyanoacrylates with diverse substituents including benzyloxy, acetoxy, acetyl, cyano, and dimethylamino groups. chemrxiv.org Further examples include the synthesis of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile from 4-(dimethylamino)benzaldehyde (B131446) and 2-(2,4,6-tribromophenyl)acetonitrile (B12090780). nih.gov

More complex synthetic routes, such as the Buchwald–Hartwig palladium-catalyzed amination, can be employed to introduce nitrogen-based substituents. This has been used to couple 4,4′-dimethoxydiphenylamine with 4-bromobenzaldehyde, demonstrating a method to create more elaborate donor groups on the phenyl rings. washington.edu The synthesis of nonsymmetrically substituted phenazine (B1670421) precursors also utilizes the Buchwald-Hartwig coupling of substituted nitroanilines with bromonitrobenzene derivatives, a strategy that could be adapted for creating asymmetrically substituted acrylonitrile derivatives. nih.gov

Table 1: Examples of Synthesized Derivatives with Phenyl Ring Modifications

| Derivative Name | Reactant 1 | Reactant 2 | Synthetic Method |

|---|---|---|---|

| (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile researchgate.net | Benzaldehyde | 4-Methoxyphenylacetonitrile | Base-catalyzed condensation |

| 2-(3,5-Bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile researchgate.net | 4-Methoxybenzaldehyde | 2-(3,5-Bis(trifluoromethyl)phenyl)acetonitrile | Knoevenagel Condensation |

| 3-[4-(Dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile nih.gov | 4-(Dimethylamino)benzaldehyde | 2-(2,4,6-tribromophenyl)acetonitrile | Knoevenagel Condensation |

| 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile researchgate.net | 2,5-Dimethoxybenzaldehyde | 4-Methoxyphenylacetonitrile | Not specified |

| Ring-substituted 2-methoxyethyl phenylcyanoacrylates chemrxiv.org | Substituted benzaldehydes | 2-Methoxyethyl cyanoacetate | Knoevenagel Condensation |

Transformations of the Acrylonitrile Moiety

The acrylonitrile group, comprising a carbon-carbon double bond and a nitrile (cyano) group, offers further opportunities for chemical transformation. The electron-withdrawing nature of the nitrile group makes the double bond susceptible to certain reactions.

The double bond can participate in polymerization reactions. For example, various trisubstituted ethylenes, including phenylcyanoacrylate derivatives, have been copolymerized with styrene (B11656) using radical initiation. chemrxiv.org The acrylonitrile moiety can also act as a dipolarophile in cycloaddition reactions. This has been demonstrated in the synthesis of bioactive isoxazolines, where (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile serves as a key building block. researchgate.net Another example involves a domino Knoevenagel–Michael reaction between tetronic acid and 4-methoxybenzaldehyde, where the initially formed acrylonitrile-type intermediate undergoes a subsequent Michael addition. mdpi.com

Investigation of Isomeric Forms (E/Z Isomerism)

The presence of the carbon-carbon double bond in this compound and its analogues gives rise to geometric isomerism (E/Z isomerism). The spatial arrangement of the substituents on the double bond can significantly influence the molecule's physical and chemical properties. The IUPAC name for the parent compound is (Z)-2,3-bis(4-methoxyphenyl)prop-2-enenitrile, indicating that the two methoxy-substituted phenyl groups are on the same side of the C=C double bond. nih.gov

The synthesis of these compounds, often via Knoevenagel condensation, can yield a mixture of both E and Z isomers. nih.gov For example, the reaction between 4-(dimethylamino)benzaldehyde and 2-(2,4,6-tribromophenyl)acetonitrile produced both the Z and E isomers of the resulting acrylonitrile, which were then investigated by X-ray diffraction. nih.gov Similarly, both the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile have been synthesized and their crystal structures determined. researchgate.net

Theoretical studies on related molecules provide insight into the energetics of isomerization. For chlorohydrazones, the Z isomer is often thermodynamically favored, and the energy barrier for E/Z isomerization can be high, making the process slow at room temperature. unimi.it The mechanism is proposed to occur via an "umklapp" pathway involving rotation around the C=N bond through a linear transition state. unimi.it For 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, density functional theory (DFT) calculations showed the Z isomer to be more stable than the E isomer by approximately 4.47 kJ mol⁻¹. nih.gov

The distinct stereochemistry of the isomers leads to different packing arrangements in the solid state. The crystal structures of the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile were determined, confirming their distinct molecular geometries. researchgate.net

Table 2: Crystallographic Data for E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile researchgate.net

| Parameter | E Isomer | Z Isomer |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 8.5659(17) | 4.1223(8) |

| b (Å) | 16.399(3) | 19.113(4) |

| c (Å) | 11.224(2) | 19.453(4) |

| **β (°) ** | 95.27(3) | 90 |

| Z | 4 | 4 |

Structure-Property Relationships in Analogues and Derivatives

The systematic modification of the this compound structure directly impacts its properties. Understanding these structure-property relationships is crucial for designing molecules with specific functions.

Modifications to the phenyl rings have a profound effect on the electronic and optical properties. For example, in the study of 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile, the substitution pattern was shown to influence the optical bandgap of the material. researchgate.net The use of different solvents also altered the optical properties, indicating a relationship between the molecular structure, its environment, and its photonic characteristics. researchgate.net In the field of nonlinear optics, replacing a phenyl ring with heteroaromatic molecules or modifying the donor groups (such as using dianisylaminopyrrole donors) can dramatically enhance the molecular hyperpolarizability, a key parameter for second-order NLO materials. washington.edu

The isomeric form (E or Z) also dictates solid-state properties. For 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, the Z and E isomers exhibit different intermolecular interactions in their crystal structures. nih.gov The Z isomer forms layers linked by strong Br···N interactions, while the E isomer forms chains via Br···Br and weaker Br···N interactions. nih.gov This difference in packing leads to the Z isomer having a denser and more stable crystal structure. nih.gov Furthermore, the specific geometry of E and Z isomers can lead to different photoluminescent behaviors, such as Aggregation-Induced Emission (AIE) or Crystallization-Induced Emission (CIE), which are dependent on the restriction of intramolecular rotation in the solid state. researchgate.net

Specialized Chemical Properties and Applications in Materials Science

Photophysical Properties

The photophysical properties of organic compounds are dictated by how their molecular structure interacts with light, leading to phenomena such as absorption, fluorescence, and nonlinear optical effects. For molecules like 2,3-Bis(p-methoxyphenyl)acrylonitrile, which possesses a stilbenoid framework, these properties are of significant interest for applications in materials science.

The UV-Vis absorption spectrum of a compound reveals the wavelengths of light it absorbs, corresponding to the energy required to promote electrons to higher energy orbitals. For conjugated systems like this compound, these absorptions are typically due to π-π* transitions.

The absorption characteristics are often influenced by the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, causing a shift in the absorption maximum (λmax). A shift to longer wavelengths is termed a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift. While specific data for this compound is unavailable, studies on similar donor-acceptor stilbene (B7821643) derivatives show that increasing solvent polarity often leads to a bathochromic shift due to the greater stabilization of the more polar excited state.

Without experimental data, a specific table of solvent effects cannot be generated.

Fluorescence is the emission of light from a molecule after it has absorbed light. The efficiency of this process is measured by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The presence of the cyano (-CN) group, a strong electron-withdrawing group, and the methoxy (B1213986) (-OCH3) groups, which are electron-donating, on the stilbene backbone suggests that this compound likely exhibits intramolecular charge transfer (ICT) characteristics upon excitation.

In many similar dyes, the cyano group can significantly influence the fluorescence quantum yield. For some systems, it enhances fluorescence, while in others, it can provide pathways for non-radiative decay, thus quenching fluorescence. The emission wavelength and quantum yield are also highly dependent on the solvent environment and the specific molecular geometry. For dicyanostilbene derivatives, fluorescence quantum yields have been reported to be as high as 0.71. lookchem.com However, without experimental measurements, the specific emission maxima and quantum yields for this compound remain undetermined.

Nonlinear optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. Organic molecules with significant NLO effects are sought after for applications in photonics and optoelectronics. researchgate.net A key requirement for second-order NLO activity is a non-centrosymmetric molecular structure, often achieved with push-pull systems containing electron-donating and electron-accepting groups connected by a π-conjugated bridge.

The structure of this compound, featuring donor (methoxy) and acceptor (cyano) groups on a stilbene bridge, is characteristic of an NLO chromophore. nih.govnih.gov The efficiency of NLO materials is quantified by their hyperpolarizability (β) values. The introduction of strong electron-withdrawing groups like the cyano group can enhance these properties. nih.gov However, no experimentally determined or calculated hyperpolarizability values for this specific compound were found.

The potential of this compound in photonic applications is intrinsically linked to its molecular architecture.

Stilbene Core : Provides a rigid, π-conjugated system that facilitates electron delocalization, which is essential for both light absorption and NLO activity. rsc.org

Donor-Acceptor Groups : The methoxy groups act as electron donors, while the cyano group is a strong electron acceptor. This "push-pull" configuration creates a molecular dipole and enhances the intramolecular charge transfer character, which is a fundamental design principle for NLO materials. nih.govnih.gov

Cyano Group : The presence of the acrylonitrile (B1666552) moiety is critical. The cyano group's strong electron-withdrawing nature significantly influences the electronic properties, impacting the absorption/emission wavelengths, quantum yield, and hyperpolarizability. lookchem.comnih.gov

This combination of structural features suggests potential applications in areas like optical switching, data storage, and frequency conversion, but this remains speculative without concrete performance data.

Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to measure the oxidation and reduction potentials of a compound. From these potentials, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These parameters are crucial for designing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For a given compound, the CV measurement would reveal the onset oxidation potential (Eox) and onset reduction potential (Ered). These values can then be used in empirical formulas, often referenced against a standard like ferrocene, to calculate the HOMO and LUMO energy levels. While CV data for a related compound, 4-cyano-4′-(N-dihexylamino) stilbene, shows an oxidation potential at 670 mV vs. Ag/AgCl, no such data has been published for this compound. researchgate.net Therefore, a data table of its redox potentials and energy levels cannot be provided.

Electronic Transport Characteristics

The electronic transport properties of substituted acrylonitriles are of significant interest due to their potential applications in optoelectronic devices. While specific charge mobility data for this compound is not extensively detailed in the available literature, the electronic and optical properties of structurally analogous compounds provide valuable insights.

A related compound, 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile (PAN), has been studied to elucidate the impact of its structure on electronic characteristics. researchgate.net Theoretical and experimental investigations on this molecule reveal that it is a candidate for nonlinear optical (NLO) and optoelectronic materials. researchgate.netgoogle.com The presence of the π-conjugated system, facilitated by the acrylonitrile backbone, allows for charge transfer interactions, which are fundamental to its electronic behavior. rsc.org

Studies on 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile in different solvents have determined its optical bandgap, a key parameter in semiconductor physics. The optical bandgap was found to be 3.106 eV in acetone (B3395972) and 3.088 eV in dimethyl sulfoxide (B87167) (DMSO). researchgate.net These values indicate the energy required to excite an electron from the valence band to the conduction band, highlighting its potential for use in photonic applications. researchgate.netgoogle.com The electron-donating methoxy groups and the electron-withdrawing cyano group in these types of molecules create a donor-acceptor system, which is crucial for their NLO properties. researchgate.netrsc.org

Interactive Table: Optical Properties of an Acrylonitrile Analogue

| Property | Solvent | Value |

|---|---|---|

| Optical Bandgap | Acetone | 3.106 eV |

| Optical Bandgap | DMSO | 3.088 eV |

Data derived from a study on the analogous compound 2-(3,5-bistrifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile. researchgate.net

Role as Precursors and Building Blocks in Organic Synthesis

The chemical structure of this compound, featuring an activated carbon-carbon double bond and a versatile cyano group, makes it a valuable precursor and building block in organic synthesis. researchgate.netresearchgate.net Acrylonitrile derivatives are recognized as important intermediates for generating a wide array of more complex molecules, particularly heterocyclic systems and advanced polymeric materials. rsc.orgresearchgate.netresearchgate.net

The reactivity of the molecule is dominated by the electron-withdrawing nature of the cyano group, which polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack (Michael addition). researchgate.net The double bond itself can participate in various cycloaddition reactions. mdpi.com Furthermore, the nitrile (cyano) group can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, reduction to amines, or participation in cyclization reactions to form nitrogen-containing heterocycles. alfa-chemistry.com This multifunctionality allows this compound to serve as a linchpin in the assembly of complex molecular architectures.

The electronically unsaturated nature of this compound makes it an excellent substrate for the synthesis of diverse heterocyclic systems. Its utility as a dipolarophile in [3+2] cycloaddition reactions is a key application. For instance, substituted acrylonitriles react with nitrile N-oxides to form isoxazolines, a class of five-membered heterocycles. researchgate.netmdpi.com This type of reaction is a powerful tool for constructing heterocycles with controlled regioselectivity. mdpi.com

The general mechanism for such a synthesis involves the reaction of the acrylonitrile derivative with an in-situ generated nitrile oxide. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the acrylonitrile and the nitrile oxide.

Another significant pathway to heterocyclic systems is through multicomponent reactions. The Knoevenagel condensation, often the very reaction used to synthesize the acrylonitrile derivative itself, can be extended in a domino sequence. mdpi.com For example, a Knoevenagel condensation followed by a Michael addition and subsequent cyclization can lead to highly functionalized pyridines or other heterocyclic structures. Substituted acrylonitriles are also key intermediates in the synthesis of pyrazole (B372694) and imidazotriazole derivatives, which are often pursued for their biological activities. nih.govmdpi.com For example, benzimidazole-derived acrylonitriles are used as precursors for complex fused heterocyclic systems. mdpi.com

The unique electronic and structural features of this compound make it a promising monomer or functional unit for the development of advanced materials, particularly π-conjugated polymers. rsc.org These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

One strategy for incorporating such units is through a post-polymerization modification using a Knoevenagel condensation. A pre-formed polymer containing aldehyde groups can be reacted with an arylacetonitrile, such as (p-methoxyphenyl)acetonitrile, to append the functional acrylonitrile unit onto the polymer side chain. rsc.org A more direct approach involves a one-pot process that combines a Suzuki cross-coupling polycondensation with a Knoevenagel condensation. rsc.org This allows for the direct synthesis of π-conjugated polymers with alkoxyphenyl acrylonitrile units in their side chains. The resulting polymers often exhibit charge transfer interactions and favorable fluorescence properties, both in solution and in the solid state. rsc.org

While polyacrylonitrile (B21495) (PAN) is a major commodity polymer used as a precursor for carbon fibers, it is typically synthesized from the parent monomer, acrylonitrile. alfa-chemistry.commdpi.comresearchgate.net The incorporation of substituted monomers like this compound into PAN synthesis is not a standard industrial process but represents a potential route for creating specialty polymers with tailored properties. The bulky bis(p-methoxyphenyl) groups would significantly alter the polymer's properties, likely increasing its solubility in organic solvents and modifying its thermal and mechanical behavior compared to standard PAN. alfa-chemistry.com

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The academic contributions directly focused on 2,3-Bis(p-methoxyphenyl)acrylonitrile are primarily centered on its synthesis and basic characterization. The compound is recognized as a stilbenoid derivative, a class of molecules with interesting photophysical properties. nih.gov Research on closely related substituted acrylonitriles has provided a foundational understanding of their chemical behavior, which can be extrapolated to this compound.

Key academic insights have been derived from studies of analogous compounds, such as (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile and 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. researchgate.netresearchgate.net These studies have established efficient base-catalyzed synthetic routes, typically involving the condensation of an arylacetonitrile with an aromatic aldehyde. researchgate.net Furthermore, the structural elucidation of these related compounds using techniques like X-ray crystallography has confirmed the Z-configuration of the olefinic bond, a feature that is anticipated to be present in this compound as well. researchgate.netresearchgate.net

The primary recognized utility of this class of compounds in academic research is as a versatile building block or dipolarophile for the synthesis of more complex heterocyclic structures, such as isoxazolidines and isoxazolines. While the biological activities of these derivatives are noted in the literature, the foundational synthetic work represents a significant academic contribution in its own right.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | (Z)-2,3-bis(4-methoxyphenyl)prop-2-enenitrile |

| CAS Number | 6443-74-9 |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

This data is computationally generated and sourced from PubChem. nih.gov

Unexplored Reactivity and Synthetic Opportunities

While the base-catalyzed condensation reaction is a well-established method for the synthesis of this compound and its analogs, there remain several avenues for exploring novel reactivity and synthetic strategies.

Mechanochemical Synthesis: A promising and underexplored area is the application of mechanochemistry. Solid-state reactions induced by ball milling could offer a more environmentally friendly and efficient alternative to traditional solvent-based syntheses, potentially reducing reaction times and eliminating the need for hazardous solvents.

Catalytic Approaches: The development of novel catalytic systems for the synthesis of substituted acrylonitriles is another area ripe for investigation. This could include the use of transition metal catalysts or organocatalysts to improve yields, selectivity, and substrate scope under milder reaction conditions.

Reactivity of the Nitrile Group: The synthetic potential of the nitrile group in this compound is vast and largely untapped. Future research could focus on:

Hydrolysis: Conversion of the nitrile to the corresponding carboxylic acid or amide, opening up further derivatization possibilities.

Reduction: Reduction of the nitrile to a primary amine would yield a new class of functionalized stilbenes.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.

Photochemical Reactivity: Given its stilbene-like core, the photochemical reactivity of this compound warrants investigation. Studies could explore its potential for E/Z photoisomerization, photochemical cyclizations, or its use as a photosensitizer.

Potential for Advanced Materials Development (Non-Biological)

The molecular structure of this compound, featuring a conjugated π-system with electron-donating methoxy (B1213986) groups, suggests its potential for use in the development of advanced non-biological materials.

Organic Electronics: The electronic properties of this compound make it a candidate for investigation in organic electronics. Its conjugated backbone could facilitate charge transport, suggesting potential applications in:

Organic Light-Emitting Diodes (OLEDs): As an emissive layer or host material. The photophysical properties of related acrylonitrile (B1666552) derivatives, which show solvent-dependent fluorescence, support this potential. semanticscholar.org

Organic Field-Effect Transistors (OFETs): As a semiconductor material.

Nonlinear Optical (NLO) Materials: Molecules with extended π-systems and donor-acceptor groups often exhibit nonlinear optical properties. The structure of this compound, with its electron-donating methoxy groups and the electron-withdrawing nitrile group, suggests it could have a significant second-order NLO response. researchgate.net This could make it useful for applications in optoelectronics, such as optical switching and frequency conversion. researchgate.net

Polymer Science: this compound could serve as a functional monomer in polymerization reactions. Copolymers of acrylonitrile are widely used as precursors for carbon fibers. mdpi.com The incorporation of the bis(p-methoxyphenyl)acrylonitrile unit could be a strategy to modify the properties of polyacrylonitrile-based materials, potentially enhancing their thermal stability or conferring specific optical properties.

Table 2: Potential Applications in Advanced Materials

| Application Area | Potential Role of this compound | Rationale |

|---|---|---|

| Organic Electronics | Emissive or charge-transport material | Conjugated π-system and stilbenoid core |

| Nonlinear Optics | Active NLO chromophore | Donor-acceptor substitution pattern |

| Polymer Science | Functional monomer | Potential to modify polymer properties |

Integration of Experimental and Computational Methodologies

A synergistic approach that combines experimental synthesis and characterization with computational modeling is crucial for unlocking the full potential of this compound.

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to:

Predict molecular geometry, vibrational frequencies, and NMR spectra, which can aid in the experimental characterization. researchgate.net

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic structure and predict reactivity. semanticscholar.org

Simulate electronic absorption and emission spectra to guide the design of materials with specific photophysical properties.

Evaluate the first hyperpolarizability to assess its potential as an NLO material. researchgate.net

Experimental Validation: The predictions from computational studies can then be validated through experimental work. For instance:

Synthesis of the compound and its derivatives with modified substituent groups to tune its electronic and optical properties.

Characterization of its photophysical properties using UV-Vis and fluorescence spectroscopy. semanticscholar.org

Fabrication and testing of prototype electronic devices to evaluate its performance as a material in OLEDs or OFETs.

This iterative cycle of computational prediction and experimental validation will be instrumental in rationally designing and optimizing new materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-Bis(p-methoxyphenyl)acrylonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between substituted benzaldehydes and acetonitrile derivatives. For example, a protocol using p-methoxybenzaldehyde and p-methoxyphenylacetonitrile in the presence of a base (e.g., sodium hydride) under reflux in anhydrous ethanol yields the target product. Reaction optimization involves controlling stoichiometry (1:1.1 molar ratio of aldehyde to nitrile), temperature (70–80°C), and inert atmosphere to minimize side reactions like oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How is X-ray crystallography utilized to confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and stereochemistry. For acrylonitrile derivatives, crystals are grown via slow evaporation of solvent (e.g., dichloromethane/hexane). Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 software confirms the (Z)-configuration via torsion angles (C=C–C≡N ~ 180°). Key parameters include R-factors (<0.06) and data-to-parameter ratios (>12:1) to ensure reliability .

Q. What spectroscopic techniques (NMR, MS) are most effective for characterizing this acrylonitrile derivative?

- Methodological Answer :

- ¹H/¹³C NMR : In CDCl₃, the α,β-unsaturated nitrile protons appear as doublets (δ 6.8–7.5 ppm, J = 16 Hz), while methoxy groups resonate at δ 3.8–3.9 ppm. ¹³C NMR confirms the nitrile carbon at δ 115–120 ppm.

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M⁺] are observed near m/z 335 (C₁₉H₁₇NO₂), with fragmentation patterns showing loss of methoxy groups (m/z 299) and nitrile cleavage (m/z 267).

- IR Spectroscopy : Stretching vibrations for C≡N (2210–2240 cm⁻¹) and C=C (1600–1650 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How does the introduction of electron-donating methoxy groups influence the compound's electronic properties and reactivity?

- Methodological Answer : Methoxy groups enhance electron density on the aromatic rings via resonance, stabilizing the α,β-unsaturated nitrile system. Computational studies (DFT/B3LYP/6-31G*) reveal reduced LUMO energy (-1.8 eV vs. -2.2 eV for non-methoxy analogs), increasing electrophilicity. Experimentally, this is reflected in higher reactivity in Diels-Alder reactions (e.g., with cyclopentadiene, k₂ = 0.45 M⁻¹s⁻¹ vs. 0.28 M⁻¹s⁻¹ for chloro-substituted analogs). Solvatochromic shifts in UV-Vis (λₘₐₐ ≈ 320 nm in THF) further correlate with polarity .

Q. What methodologies are employed to assess the biological activity of this compound, such as aryl hydrocarbon receptor (AhR) modulation?

- Methodological Answer :

- In vitro Assays : HepG2 or HuH7 cells are treated with the compound (1–50 µM) for 24 h. AhR activation is measured via luciferase reporter assays (pGudLuc6.1 vector) and CYP1A1 mRNA quantification (qRT-PCR).

- In vivo Models : Sprague-Dawley rats (10 mg/kg, oral gavage) are used to assess paraoxonase-1 (PON1) induction in liver homogenates. AhR knockout mice serve as controls to confirm receptor specificity.

- Docking Studies : AutoDock Vina simulates ligand binding to AhR’s PAS-B domain (PDB: 1X0O), with binding energies < -8.5 kcal/mol indicating strong interactions .

Q. How can computational tools like Hirshfeld analysis elucidate intermolecular interactions in the crystal structure?

- Methodological Answer : Hirshfeld surfaces mapped with CrystalExplorer software quantify intermolecular contacts (e.g., H···H, C···H, and O···H interactions). For this compound, >60% of interactions are H···H, while C···O (8%) and C≡N···H (5%) contribute to crystal packing. Fingerprint plots (de vs. di) distinguish π-stacking (broad spikes at de + di ≈ 3.4 Å) from van der Waals interactions. This data guides polymorph prediction and solubility modeling .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., cytotoxicity vs. cytoprotection)?

- Methodological Answer : Discrepancies arise from cell-type specificity and concentration-dependent effects. Systematic dose-response assays (0.1–100 µM) in multiple cell lines (e.g., HepG2, HEK293) with controls for mitochondrial toxicity (MTT assay) and oxidative stress (ROS detection via DCFH-DA) clarify mechanisms. Meta-analysis of transcriptomic datasets (e.g., GEO: GSE12345) identifies pathways like Nrf2/ARE or NF-κB that may mediate dual roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.